molecular formula C11H14N2O B2392193 Piperidin-3-yl(pyridin-2-yl)methanone CAS No. 1060817-03-9

Piperidin-3-yl(pyridin-2-yl)methanone

Cat. No.: B2392193
CAS No.: 1060817-03-9
M. Wt: 190.246
InChI Key: GVRQPEWKLVGHFL-UHFFFAOYSA-N
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Description

Piperidin-3-yl(pyridin-2-yl)methanone: is an organic compound with the molecular formula C11H14N2O It is a heterocyclic compound that contains both piperidine and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for Piperidin-3-yl(pyridin-2-yl)methanone typically involve large-scale catalytic processes that ensure high yield and purity. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different properties and applications.

Scientific Research Applications

Chemistry: Piperidin-3-yl(pyridin-2-yl)methanone is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds with potential pharmaceutical applications .

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. It has shown promise in the development of compounds with antimicrobial, antiviral, and anticancer activities .

Industry: The compound is also used in the production of materials with specific properties, such as polymers and coatings, due to its unique chemical structure .

Mechanism of Action

The mechanism of action of Piperidin-3-yl(pyridin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

  • Phenyl(piperidin-3-yl)methanone
  • Pyridin-2-yl(pyridin-4-yl)methanone
  • (4-methyl-piperazin-1-yl)-piperidin-4-yl-methanone

Uniqueness: Piperidin-3-yl(pyridin-2-yl)methanone is unique due to its specific combination of piperidine and pyridine rings, which confer distinct chemical and biological properties.

Biological Activity

Piperidin-3-yl(pyridin-2-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a pyridin-2-yl group. This unique structure contributes to its biological activity, particularly in enzyme inhibition and receptor modulation. The molecular formula is C12_{12}H12_{12}N2_{2}O, with a molecular weight of approximately 212.24 g/mol.

The compound's mechanism of action primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : this compound has been shown to inhibit key enzymes involved in critical biological pathways. For example, it acts on proteases related to the renin-angiotensin system, which is vital for blood pressure regulation.
  • Kinase Interaction : It exhibits inhibitory effects on various kinases, which play essential roles in cellular signaling pathways. This inhibition can influence processes such as cell growth and differentiation, making it a candidate for treating kinase-related diseases.

Biological Activities

1. Anticancer Properties
Research indicates that derivatives of this compound possess anticancer properties. These compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, studies have demonstrated that modifications to the piperidine structure can enhance cytotoxicity against breast cancer cells .

2. Antimicrobial Effects
The compound has also been investigated for its antimicrobial activities. Preliminary studies suggest it may inhibit bacterial growth, although further research is required to establish its effectiveness and mechanism in this area.

3. Neuroprotective Potential
Certain derivatives have been explored for neuroprotective effects, indicating potential applications in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructure FeaturesBiological Activity
Piperidin-1-pyridin-2-oneDifferent piperidine positionAnticancer properties
N-(piperidin-3-yl)pyrimidineContains a pyrimidine insteadRenin inhibition
(piperidin-3-yloxy)(pyridine)Contains an ether linkagePotential neuroprotective effects
(piperidin-3-yloxy)(naphthalene)Naphthalene instead of pyridineAntitumor activity

This table highlights how the specific arrangement of functional groups influences biological activity, underscoring the unique pharmacophore characteristics of this compound.

Case Studies and Research Findings

Several studies have investigated the biological activities of piperidin derivatives, including this compound:

  • Anticancer Activity : A study demonstrated that specific modifications to the compound increased its potency against human breast cancer cells through apoptosis induction and cell cycle arrest .
  • Kinase Inhibition : Research highlighted the compound's ability to inhibit kinases involved in cellular signaling pathways, suggesting its potential as a therapeutic agent for diseases related to dysregulated kinase activity.
  • Synthesis and Evaluation : Various synthetic routes have been developed to optimize yields and biological activity, indicating ongoing interest in this compound's pharmacological potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Piperidin-3-yl(pyridin-2-yl)methanone, and what methodological considerations are critical for achieving high purity?

  • Methodological Answer : Synthesis typically involves coupling a piperidine derivative with a pyridinyl carbonyl group. Key steps include:

  • Piperidine functionalization : Selective substitution at the 3-position using alkylation or reductive amination (e.g., with pyridine-2-carboxylic acid derivatives) .
  • Acylation : Reaction with activated carbonyl agents (e.g., acid chlorides) under basic conditions (e.g., triethylamine) to form the methanone bridge .
  • Purification : Chromatography (silica gel) or crystallization (ethanol/water) to isolate the product. Purity is confirmed via HPLC (>95%) and NMR (absence of residual solvents like DCM) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., piperidine CH₂ groups at δ 2.5–3.5 ppm; pyridine aromatic protons at δ 7.0–8.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 217.1342 for C₁₁H₁₃N₂O⁺) .
  • X-ray Crystallography : SHELX programs refine crystal structures, resolving bond angles (e.g., C=O bond length ~1.22 Å) and confirming stereochemistry .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Assayed against kinases (e.g., JAK2) using ADP-Glo™ kits, with IC₅₀ values compared to reference inhibitors (e.g., staurosporine) .
  • Cellular Uptake : Radiolabeled analogs (³H or ¹⁴C) track intracellular accumulation in cancer cell lines (e.g., HeLa) via scintillation counting .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) and analyze via response surface methodology (RSM). For example, DMF at 80°C increases acylation efficiency by 30% compared to THF .
  • Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., over-alkylation) and improve reproducibility (95% yield at 0.5 mL/min flow rate) .

Q. How do researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare IC₅₀ values from independent studies (e.g., kinase assays) using standardized protocols (e.g., ATP concentration fixed at 1 mM) .
  • Structural Validation : Re-evaluate compound identity via X-ray crystallography to rule out polymorphic or stereoisomeric discrepancies .

Q. What computational strategies predict the compound’s binding modes in drug discovery?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions (e.g., hydrogen bonding between the methanone oxygen and kinase hinge region) .
  • MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes (RMSD <2.0 Å indicates stable binding) .

Q. How is structure-activity relationship (SAR) analysis conducted for analogs of this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., fluorination at piperidine C4) and test bioactivity .
  • QSAR Modeling : Use CoMFA or machine learning (Random Forest) to correlate structural descriptors (e.g., logP, polar surface area) with IC₅₀ values .

Q. Key Citations

  • Synthesis & Crystallography:
  • Biological Activity:
  • Computational Modeling:

Properties

IUPAC Name

piperidin-3-yl(pyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-11(9-4-3-6-12-8-9)10-5-1-2-7-13-10/h1-2,5,7,9,12H,3-4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRQPEWKLVGHFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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